molecular formula C14H10NNaO3S B218581 Azadirachtin F CAS No. 118855-02-0

Azadirachtin F

Cat. No. B218581
CAS RN: 118855-02-0
M. Wt: 664.7 g/mol
InChI Key: JBYMKLQRMUTCTE-VGOSKUKMSA-N
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Description

Azadirachtin is a chemical compound belonging to the limonoid group. It is a secondary metabolite present in neem seeds . It is a highly oxidized tetranortriterpenoid which boasts a plethora of oxygen-bearing functional groups, including an enol ether, acetal, hemiacetal, tetra-substituted epoxide, and a variety of carboxylic esters .


Synthesis Analysis

Azadirachtin has a complex molecular structure; it presents both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether in its molecular structure, alongside 16 stereogenic centres, 7 of which are tetrasubstituted . The first total synthesis was completed by the research group of Steven Ley at the University of Cambridge in 2007 .


Molecular Structure Analysis

Azadirachtin is a complex limonoid with a highly oxygenated structure . Its functionalities include a hydroxyl group, an enol ether, an acetal, two hemiacetals, an epoxide, and four carboxylic acid esters .


Chemical Reactions Analysis

The hydroxyl group reactivity was reported to be in the pattern of C(2)-OH>C(24)-OH>>C(5)-OH owing to the easy formation of a C-2 acetate on treatment of azadirachtin-A with acetic anhydride .


Physical And Chemical Properties Analysis

Azadirachtin is a complex tetranortriterpenoid limonoid renowned for its insecticidal properties. It has remarkable persistence and resistance resilience. With a broad spectrum of actions, it has effectively prevented and controlled over 550 pest species .

Scientific Research Applications

  • Chemical Structure and Synthesis : Azadirachtin has been a focus of research for its complex molecular structure and synthesis. Extensive efforts have been made to understand and replicate its structure, which is essential for its biological effects (Veitch, Boyer, & Ley, 2008).

  • Insecticidal Effects : Research into azadirachtin's insecticidal effects has been ongoing for over 30 years. It is known for its strong antifeedant, insect growth regulatory, and reproductive effects on insects. However, the biochemical effects at the cellular level are still being investigated (Mordue & Blackwell, 1993).

  • Impact on Protein Metabolism in Insects : Studies have shown that azadirachtin affects protein metabolism in insects like Spodoptera litura. Proteomic techniques have been used to analyze changes in protein metabolism induced by azadirachtin, providing insights into its mode of action (Huang, Shi, Dai, & Du, 2004).

  • Botanical Pesticide Applications : Azadirachtin has been acknowledged for its potential as a valuable natural pesticide, with low toxicity to vertebrates. Its effectiveness against a wide range of agricultural pests and the environmental acceptability of its use in pest control are key areas of interest (Morgan, 2009).

  • Neurological Impact on Insects : The compound has been found to interact with the central nervous system of insects such as Drosophila melanogaster, influencing neural activity by modulating cholinergic synaptic transmission and calcium currents (Qiao et al., 2014).

  • Effects on Insect Development and Reproduction : Azadirachtin has shown pronounced effects on the growth and development of various insects, inducing apoptosis in larval midguts and affecting gene expression related to growth and reproduction (Shao et al., 2019).

  • Apoptosis Induction in Insect Cells : It has been demonstrated that azadirachtin can induce apoptosis in insect cells like Drosophila melanogaster S2 cells and Spodoptera frugiperda Sf9 cells, through mechanisms involving the release of cathepsin L and activation of apoptotic pathways (Xu et al., 2016).

  • Pharmacoinformatics and Therapeutic Potentials : Azadirachtin's physicochemical, druggable, and pharmacological properties have been evaluated, exploring its therapeutic potentials and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile (Loganathan et al., 2021).

Mechanism of Action

Azadirachtin affects insects at various stages of development, including: Feeding Deterrent: It reduces the insect’s appetite, thus inhibiting feeding. Growth Inhibitor: It interferes with the insect’s molting process, leading to developmental disorders or death .

Safety and Hazards

Azadirachtin, a component of neem oil, can be very irritating to the skin and stomach. The remaining portion of neem oil is made of fatty acids, essential oils, and other substances that are commonly eaten in a normal diet. These substances are generally recognized as safe (GRAS) by the United States Food and Drug Administration .

Future Directions

Azadirachtin is a powerful antifeedant and insect growth disruptor with exceptional low residual power and low toxicity to biocontrol agents, predators, and parasitoids. This review summarizes the state of the art on key azadirachtin insecticidal activities and risk assessment, identifies knowledge gaps that could serve as the basis for future research direction and highlights limitation in agricultural use and the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

properties

IUPAC Name

methyl (1R,4S,5R,7S,8R,9R,10S,11S,12R)-7,11-dihydroxy-9-[(1S)-1-hydroxy-2-methoxy-2-oxoethyl]-10-[(1R,2S,6S,8R,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-8,10-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxy-2-oxatricyclo[6.3.1.04,12]dodecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O14/c1-8-14(2)24(37)45-17-12-16(34)28(3)21(19(35)25(38)41-6)29(4,23(36)20-22(28)31(17,13-44-20)26(39)42-7)33-18-11-15(30(33,5)47-33)32(40)9-10-43-27(32)46-18/h8-10,15-23,27,34-36,40H,11-13H2,1-7H3/b14-8+/t15-,16-,17+,18+,19-,20+,21+,22+,23+,27-,28+,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMKLQRMUTCTE-VGOSKUKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(C3C1(COC3C(C(C2C(C(=O)OC)O)(C)C45C6CC(C4(O5)C)C7(C=COC7O6)O)O)C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]2([C@@H]3[C@@]1(CO[C@H]3[C@H]([C@@]([C@@H]2[C@@H](C(=O)OC)O)(C)[C@@]45[C@H]6C[C@@H]([C@@]4(O5)C)[C@]7(C=CO[C@H]7O6)O)O)C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azadirachtin F

CAS RN

118855-02-0
Record name Azadirachtin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118855020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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